

A Comparative Guide to the Analytical Characterization of 2-Pentanone, 5,5-diethoxy-

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Compound of Interest

Compound Name: 2-Pentanone, 5,5-diethoxy-

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This guide provides a comparative overview of key analytical methods for the characterization of **2-Pentanone, 5,5-diethoxy-**, a molecule containing both a ketone and an acetal functional group. To offer a comprehensive analytical perspective, this guide also draws comparisons with two related, yet simpler, molecules: 2-pentanone (a representative aliphatic ketone) and 1,1-diethoxyethane (a representative acetal). The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Summary

The following tables summarize the key analytical data for **2-Pentanone, 5,5-diethoxy-** and its comparative counterparts.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Pentanone, 5,5-diethoxy-	174 (not typically observed)	129, 103, 73, 43 ^[1]
2-Pentanone	86	71, 58, 43
1,1-Diethoxyethane	118 (not typically observed)	103, 73, 45

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl_3)

Compound	Carbonyl C (C=O)	Acetal C (O-C-O)	Methylene C adjacent to C=O	Methyl C of Ketone	Ethoxy C (O-CH ₂)	Ethoxy C (CH ₃)
2-Pentanone, 5,5-diethoxy-	~208	~102	~44	~30	~61	~15
2-Pentanone	~209	N/A	~46	~30	N/A	N/A
1,1-Diethoxyethane	N/A	~100	N/A	N/A	~60	~15

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
2-Pentanone, 5,5-diethoxy-	~1715	~1120, ~1060
2-Pentanone	~1715	N/A
1,1-Diethoxyethane	N/A	~1120, ~1060

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the analyte from a mixture and determine its molecular weight and fragmentation pattern for structural elucidation.

Methodology:

- **Sample Preparation:** Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject 1 μL of the diluted sample into the GC inlet.
- **GC Separation:**
 - **Column:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - **Inlet Temperature:** 250 $^{\circ}\text{C}$.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Oven Temperature Program:** Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.
- **MS Detection:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.
 - **Ion Source Temperature:** 230 $^{\circ}\text{C}$.
 - **Transfer Line Temperature:** 280 $^{\circ}\text{C}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology for ^{13}C NMR:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C NMR experiment.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
 - Spectral Width: 0 to 220 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

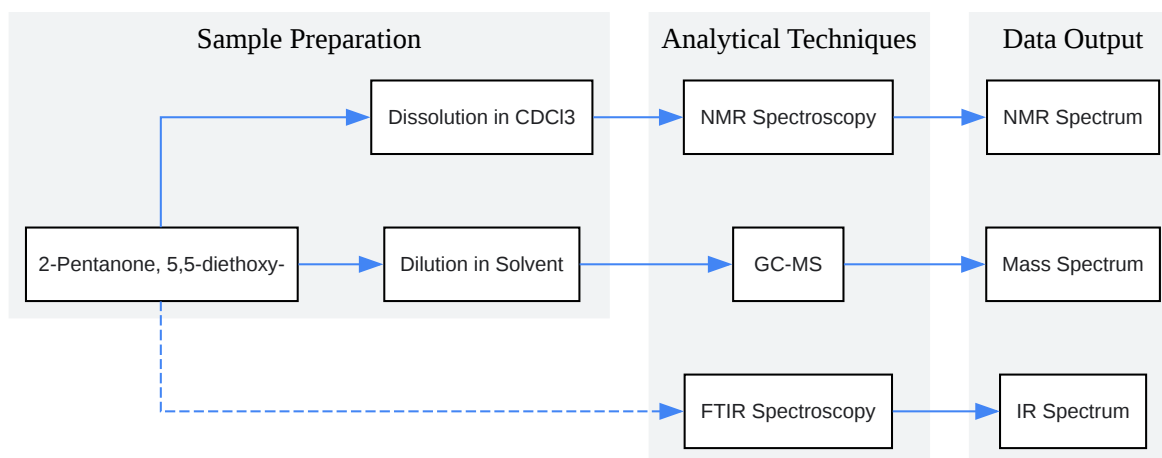
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific preparation is required for liquid samples.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

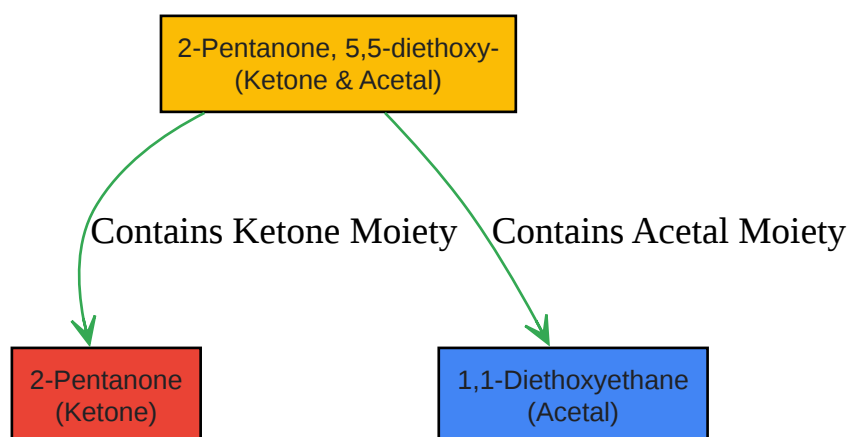
Visualizations

The following diagrams illustrate the experimental workflows and the structural relationships of the analyzed compounds.



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Caption: A generalized workflow for the analytical characterization of **2-Pentanone, 5,5-diethoxy-**.



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Caption: Structural relationship between the target compound and its comparative analogs.

In conclusion, a combination of GC-MS, NMR, and FTIR spectroscopy provides a robust framework for the comprehensive characterization of **2-Pentanone, 5,5-diethoxy-**. By comparing its spectral data with those of simpler, related structures, a detailed and confident structural elucidation can be achieved.

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References

- 1. 2-Pentanone, 5,5-diethoxy- | C₉H₁₈O₃ | CID 536886 - PubChem [pubchem.ncbi.nlm.nih.gov]
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